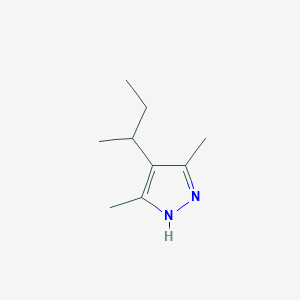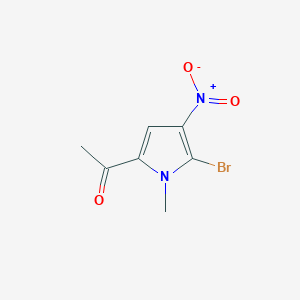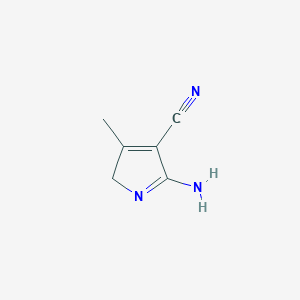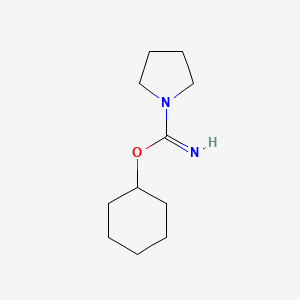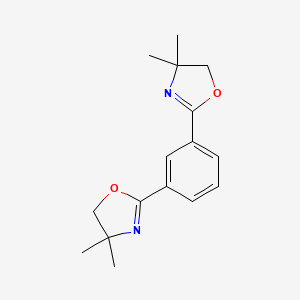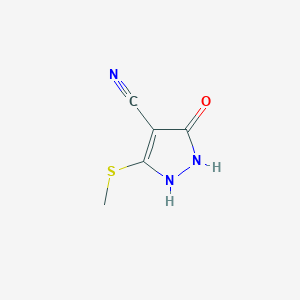
5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile is a heterocyclic compound with a unique structure that includes a pyrazole ring substituted with a hydroxy group, a methylthio group, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(methylthio)-1H-pyrazole-4-carbonitrile with a hydroxylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-3-(methylthio)-1H-pyrazole-4-carbonitrile.
Reduction: Formation of 5-hydroxy-3-(methylthio)-1H-pyrazole-4-amine.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
5-Hydroxy-3,7-dimethoxyflavone: A flavonoid with similar hydroxy and methoxy substitutions.
5-Hydroxy-2(5H)-furanone: A compound with a similar hydroxy group but different ring structure.
5-Hydroxy-3′,4′,7-trimethoxyflavone: Another flavonoid with multiple methoxy groups.
Uniqueness
5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile is unique due to its combination of a pyrazole ring with hydroxy, methylthio, and carbonitrile groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.
特性
分子式 |
C5H5N3OS |
|---|---|
分子量 |
155.18 g/mol |
IUPAC名 |
3-methylsulfanyl-5-oxo-1,2-dihydropyrazole-4-carbonitrile |
InChI |
InChI=1S/C5H5N3OS/c1-10-5-3(2-6)4(9)7-8-5/h1H3,(H2,7,8,9) |
InChIキー |
PIYUMQJVGBTDLZ-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C(=O)NN1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


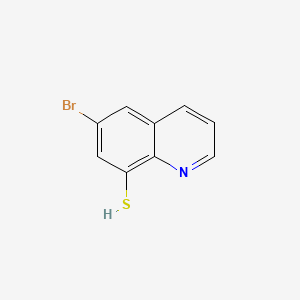
![1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one](/img/structure/B12879380.png)
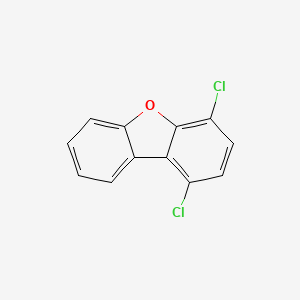
![D-Alanine, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12879395.png)
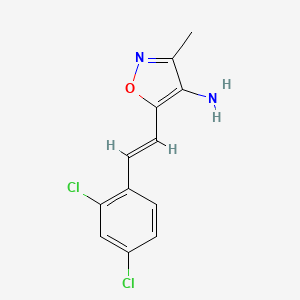
![4-[4-Chloro-5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N,N-diethylaniline](/img/structure/B12879409.png)
